molecular formula C8H13Cl2N3OS B13496685 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride

2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride

Katalognummer: B13496685
Molekulargewicht: 270.18 g/mol
InChI-Schlüssel: URVJNDUXFQQGSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride is a chemical compound with a complex structure that includes an indole ring, a sulfonoimidamide group, and two hydrochloride ions

Vorbereitungsmethoden

The synthesis of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride typically involves multiple steps, starting with the formation of the indole ring. The sulfonoimidamide group is then introduced through a series of reactions involving sulfonation and amidation. The final step involves the addition of hydrochloride ions to form the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonoimidamide group to other functional groups.

    Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the sulfonoimidamide group can form strong interactions with enzymes and other proteins. These interactions can modulate biological pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its sulfonoimidamide group, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C8H13Cl2N3OS

Molekulargewicht

270.18 g/mol

IUPAC-Name

6-(aminosulfonimidoyl)-2,3-dihydro-1H-indole;dihydrochloride

InChI

InChI=1S/C8H11N3OS.2ClH/c9-13(10,12)7-2-1-6-3-4-11-8(6)5-7;;/h1-2,5,11H,3-4H2,(H3,9,10,12);2*1H

InChI-Schlüssel

URVJNDUXFQQGSG-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C1C=CC(=C2)S(=N)(=O)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.